![molecular formula C7H8Cl3N3 B1377364 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 1432681-50-9](/img/structure/B1377364.png)
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
Overview
Description
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the CAS Number: 1432681-50-9 . It has a molecular weight of 240.52 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H . This indicates the presence of a chlorine atom and an amine group in the molecular structure.Scientific Research Applications
Cancer Research
This compound has shown potential in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors , which are significant in the treatment of cancer due to their role in tumorigenesis, progression, and prognosis .
Chemical Synthesis
The compound is used in the synthesis of quinazoline derivatives , which are characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS for their potential biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is the phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound acts as an inhibitor of PI3K . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival .
Biochemical Pathways
The main biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector in the pathway, thereby inhibiting mTOR, a key regulator of cell growth and proliferation .
Pharmacokinetics
The compound’s molecular weight of240.52 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride can lead to reduced cell growth and proliferation , particularly in cancer cells where this pathway is often overactive . This could potentially lead to a reduction in tumor size and progression.
properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-6-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAMVPDMKKYSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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